molecular formula C32H35N5OS B2758612 5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-12-3

5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2758612
CAS No.: 851810-12-3
M. Wt: 537.73
InChI Key: FBQOGPALLNJEMR-UHFFFAOYSA-N
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Description

5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C32H35N5OS and its molecular weight is 537.73. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-benzhydrylpiperazin-1-yl)-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5OS/c1-22(2)24-14-16-27(17-15-24)29(30-31(38)37-32(39-30)33-23(3)34-37)36-20-18-35(19-21-36)28(25-10-6-4-7-11-25)26-12-8-5-9-13-26/h4-17,22,28-29,38H,18-21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQOGPALLNJEMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of thiazolo-triazole derivatives, characterized by a thiazole ring fused with a triazole moiety. The presence of a benzylpiperazine group and an isopropylphenyl substituent enhances its lipophilicity and potential receptor interactions.

Molecular Formula: C₃₁H₃₃N₅OS
Molecular Weight: 525.7 g/mol
IUPAC Name: 5-((4-benzhydrylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro assays showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 μg/mL.

PathogenMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli8
Pseudomonas aeruginosa4

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In cell line studies, it inhibited the proliferation of various cancer cells, including breast and lung cancer lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Key Findings:

  • Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values:
    • MCF-7: 12 μM
    • A549: 15 μM

The biological activity is primarily attributed to the compound's ability to interact with specific targets in cellular pathways:

  • Inhibition of CDK2 : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of cell cycle progression. This inhibition leads to cell cycle arrest at the G1/S transition.
    • Effect on Cell Cycle : Induces G1 phase arrest.
    • Apoptosis Induction : Increases levels of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of E. coli. The results indicated that the compound was effective even against multidrug-resistant strains.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using xenograft models demonstrated that treatment with this compound significantly reduced tumor growth compared to controls. Tumor size was reduced by approximately 50% after four weeks of treatment.

Q & A

Q. What are the critical considerations for optimizing synthetic routes for this compound?

Synthesis involves multi-step reactions requiring precise control of temperature, solvent choice (e.g., ethanol, acetonitrile), and catalysts (e.g., phosphorus oxychloride). Key steps include thiazole-triazole ring formation and benzhydrylpiperazine coupling. Reaction yields depend on optimizing reaction time (typically 12–48 hours under reflux) and purification methods like column chromatography or recrystallization .

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence physicochemical properties?

Substituents like isopropyl or methoxy groups alter solubility, logP, and bioavailability. For example, hydrophobic groups (e.g., benzhydryl) enhance membrane permeability but reduce aqueous solubility. Computational tools like Schrödinger’s QikProp can predict ADME properties, while experimental validation via HPLC or LC-MS assesses purity and stability .

Q. What characterization techniques are essential for confirming the compound’s structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms regiochemistry of the fused thiazolo-triazole system.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 571.7 for C₃₁H₃₃N₅O₄S) and detects isotopic patterns.
  • X-ray crystallography : Resolves 3D conformation, particularly spatial arrangement of the benzhydrylpiperazine moiety .

Advanced Research Questions

Q. How can contradictory bioassay data (e.g., IC₅₀ variability across cancer cell lines) be systematically resolved?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or off-target effects. Use orthogonal assays (e.g., kinase profiling vs. apoptosis markers) to validate target engagement. Dose-response curves with Hill slopes >1.0 suggest cooperative binding, while <1.0 indicates non-specific interactions. Cross-reference with structural analogs (e.g., triazole derivatives lacking the isopropyl group) to isolate pharmacophoric elements .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in neurological pathways?

  • Target deconvolution : Employ affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify binding partners (e.g., GPCRs, kinases).
  • Functional assays : Measure cAMP/PKA signaling in neuronal models (e.g., SH-SY5Y cells) to assess modulation of pathways linked to the benzhydrylpiperazine moiety .
  • In vivo models : Zebrafish or rodent studies can evaluate blood-brain barrier penetration and behavioral outcomes .

Q. How can conflicting solubility data (e.g., DMSO vs. PBS) impact experimental reproducibility?

Solubility discrepancies (e.g., 10 mM in DMSO vs. <1 µM in PBS) may lead to aggregation or false negatives. Pre-formulate the compound using cyclodextrins or lipid nanoparticles for aqueous assays. Dynamic Light Scattering (DLS) monitors particle size, ensuring monodisperse solutions. Validate solubility via nephelometry .

Q. What computational approaches are effective for predicting SAR in analogs with modified triazole cores?

  • Docking studies : Use AutoDock Vina to model interactions with targets like 5-HT₆ receptors (PDB: 5TUD). Focus on hydrogen bonding with triazole N3 and hydrophobic contacts with the isopropylphenyl group.
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon substituting the thiazole methyl group with halogens .

Methodological Guidance

Designing a robust SAR study for analogs with varying piperazine substituents:

  • Library design : Synthesize 10–15 analogs with systematic substitutions (e.g., ethyl, benzyl, hydroxyethyl) on the piperazine ring.
  • Data analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (e.g., ClogP, polar surface area) with activity. Highlight outliers (e.g., hydroxyethyl derivatives showing enhanced solubility but reduced potency) .

Resolving spectral overlaps in ¹H NMR for the benzhydrylpiperazine moiety:
Apply 2D NMR techniques (e.g., COSY, HSQC) to distinguish diastereotopic protons. For example, benzhydryl CH₂ protons typically appear as a multiplet at δ 3.8–4.2 ppm, while piperazine N-CH₂ resonates at δ 2.5–3.0 ppm. Use deuterated DMSO-d₆ to minimize solvent interference .

Interpreting conflicting cytotoxicity data in primary vs. cancer cell lines:
Primary cells (e.g., PBMCs) often show higher sensitivity due to metabolic differences. Normalize data to ATP content (via CellTiter-Glo) and cross-validate with apoptosis markers (e.g., Annexin V/PI). Compare IC₅₀ ratios (cancer/primary) >10 to prioritize compounds with therapeutic windows .

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